molecular formula C24H23F2NO4 B1238358 N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide CAS No. 505084-42-4

N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide

Cat. No.: B1238358
CAS No.: 505084-42-4
M. Wt: 426.4 g/mol
InChI Key: NZVKWLWAFUSDQE-FNNGWQQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. The inclusion of the radioactive isotope fluorine-18 (18F) allows for the visualization of biological processes in vivo, making it a valuable tool in medical diagnostics and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a precursor compound is reacted with a fluorine-18 source under specific conditions to incorporate the radioactive isotope .

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure the incorporation of the fluorine-18 isotope. Automated synthesis modules are often used to achieve high radiochemical yields and purity. These modules allow for precise control of reaction parameters, minimizing the risk of contamination and ensuring reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide involves its binding to specific molecular targets within the body. The fluorine-18 isotope emits positrons, which interact with electrons in the surrounding tissue, producing gamma rays. These gamma rays are detected by PET scanners, allowing for the visualization of the compound’s distribution and concentration in vivo .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide is unique due to its specific binding properties and the ability to provide detailed images of biological processes. Its structure allows for the incorporation of the fluorine-18 isotope, making it a valuable tool in both research and clinical settings .

Properties

CAS No.

505084-42-4

Molecular Formula

C24H23F2NO4

Molecular Weight

426.4 g/mol

IUPAC Name

N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide

InChI

InChI=1S/C24H23F2NO4/c1-17(28)27(16-18-14-21(29-2)9-11-23(18)30-13-12-25)22-15-19(26)8-10-24(22)31-20-6-4-3-5-7-20/h3-11,14-15H,12-13,16H2,1-2H3/i25-1

InChI Key

NZVKWLWAFUSDQE-FNNGWQQSSA-N

SMILES

CC(=O)N(CC1=C(C=CC(=C1)OC)OCCF)C2=C(C=CC(=C2)F)OC3=CC=CC=C3

Isomeric SMILES

CC(=O)N(CC1=C(C=CC(=C1)OC)OCC[18F])C2=C(C=CC(=C2)F)OC3=CC=CC=C3

Canonical SMILES

CC(=O)N(CC1=C(C=CC(=C1)OC)OCCF)C2=C(C=CC(=C2)F)OC3=CC=CC=C3

Synonyms

(11C)FEDAA1106
(18F)-FEDAA1106
(18F)FEDAA1106
N-(5-fluoro-2-phenoxyphenyl)-N-(2-fluoroethyl-5-methoxybenzyl)acetamide

Origin of Product

United States

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